2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide
Description
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a chiral acetamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an acetamide moiety attached to the 3-position. The stereochemistry of the pyrrolidine ring is specified as (S)-configured, which may influence its biological activity and interactions with molecular targets. Synonyms include 2-Amino-N-((S)-1-methylpyrrolidin-3-yl)-N-methylacetamide, and it is structurally related to neuroactive or receptor-targeting amides due to its pyrrolidine scaffold .
Properties
IUPAC Name |
2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHYLLFIIYZJJP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Formation of the Pyrrolidine Ring: This step involves the cyclization of suitable precursors to form the pyrrolidine ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Methylation: Methylation of the nitrogen atom is achieved using methylating agents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Key Observations
Structural Differences: The target compound’s pyrrolidine substituent is at the 3-position, whereas the analogue in Table 1 (last row) features a 2-position substitution. The cyano-substituted analogue (second row) lacks a pyrrolidine ring, instead incorporating a nitrile group, which could enhance electrophilicity but reduce bioavailability due to increased polarity .
Toxicological Profiles: Limited toxicological data are available for all listed compounds. The cyano derivative explicitly notes that its hazards remain understudied, a common issue with specialized research chemicals .
Commercial Availability :
- The discontinuation of the target compound contrasts with the sustained availability of its 2-yl-substituted analogue, suggesting that the 3-yl configuration may pose synthesis challenges or reduced utility in common applications .
Research Implications and Gaps
The structural uniqueness of this compound warrants further investigation into its physicochemical properties (e.g., logP, solubility) and biological activity. The discontinued status highlights a need for improved synthetic routes or stabilization methods. Comparative studies with the 2-yl analogue could elucidate the role of pyrrolidine substitution patterns in drug design . Additionally, toxicological assessments are critical for safe handling, given the lack of data across all analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
